3-(3-Piperidyl)propyl Acetate Acetate
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Overview
Description
3-(3-Piperidyl)propyl Acetate Acetate is a chemical compound with the molecular formula C12H23NO4 and a molecular weight of 245.32 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is used in various scientific and industrial applications.
Preparation Methods
The synthesis of 3-(3-Piperidyl)propyl Acetate Acetate involves several steps. One common method includes the reaction of 3-(3-Piperidyl)propanol with acetic anhydride in the presence of an acid catalyst . The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the formation of the acetate ester. Industrial production methods may vary, but they generally follow similar principles, often optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-(3-Piperidyl)propyl Acetate Acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3-Piperidyl)propyl Acetate Acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Piperidyl)propyl Acetate Acetate involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
3-(3-Piperidyl)propyl Acetate Acetate can be compared with other piperidine derivatives, such as:
Piperidine: A simpler structure with a wide range of applications in organic synthesis.
Pyridine: Another heterocyclic amine with different chemical properties and uses.
Piperazine: A related compound with applications in pharmaceuticals and other industries. The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, making it suitable for particular applications that other similar compounds may not fulfill.
Biological Activity
3-(3-Piperidyl)propyl Acetate Acetate (CAS Number 1427475-20-4) is a compound characterized by its unique structure, which includes a piperidine ring and two acetate groups. This structural configuration suggests potential biological activities that are common among piperidine derivatives, including analgesic, anti-inflammatory, and antipsychotic effects. Despite limited specific biological activity data for this compound, its structural similarities to known pharmacologically active compounds warrant further investigation.
The molecular formula for this compound is C12H23NO4, with a molecular weight of 245.32 g/mol. The compound's reactivity is influenced by its functional groups, particularly the acetate moieties which can undergo hydrolysis, and the piperidine ring which can participate in nucleophilic substitution reactions.
Biological Activity Overview
While direct studies on the biological activity of this compound are scarce, insights can be drawn from research on related piperidine compounds. Piperidine derivatives have been shown to exhibit a variety of biological activities:
- Anticancer Activity : Some piperidine derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .
- Neurological Effects : Compounds containing piperidine rings are often investigated for their effects on neurotransmitter systems, including inhibition of acetylcholinesterase, which is relevant for Alzheimer's disease therapy .
- Cardiovascular Effects : Piperidine derivatives have been noted for their hypotensive properties through the inhibition of angiotensin-converting enzyme (ACE) .
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | CAS Number | Unique Features |
---|---|---|
3-(4-Piperidinyl)propyl acetate acetate | 1427475-18-0 | Contains a piperidine ring at position 4 |
Propyl acetate | 109-60-4 | Simpler structure without the piperidine moiety |
1-(3-Piperidinyl)propan-2-one | 123456-78-9 | Ketone functional group instead of acetate |
Uniqueness : The presence of two acetate groups along with the piperidine ring distinguishes this compound from other related compounds, potentially enhancing its reactivity and biological activity.
Case Studies and Research Findings
- Anticancer Studies : A study highlighted the effectiveness of certain piperidine derivatives in inducing apoptosis in hypopharyngeal tumor cells, suggesting that similar compounds may possess anticancer properties .
- Alzheimer's Disease Research : Investigations into piperidine-based inhibitors revealed their capability to inhibit both acetylcholinesterase and butyrylcholinesterase, indicating potential therapeutic applications in neurodegenerative diseases .
- Cardiovascular Research : Piperidine compounds have been explored for their role in treating hypertension by inhibiting ACE, showcasing their therapeutic potential in managing cardiovascular diseases .
Properties
CAS No. |
1427475-20-4 |
---|---|
Molecular Formula |
C12H23NO4 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
acetic acid;3-piperidin-3-ylpropyl acetate |
InChI |
InChI=1S/C10H19NO2.C2H4O2/c1-9(12)13-7-3-5-10-4-2-6-11-8-10;1-2(3)4/h10-11H,2-8H2,1H3;1H3,(H,3,4) |
InChI Key |
SSFVHVYVRQNSME-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)OCCCC1CCCNC1 |
Origin of Product |
United States |
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